Jentadueto

Description

Properties

CAS No. |

1198772-26-7 |

|---|---|

Molecular Formula |

C29H39N13O2 |

Molecular Weight |

601.72 |

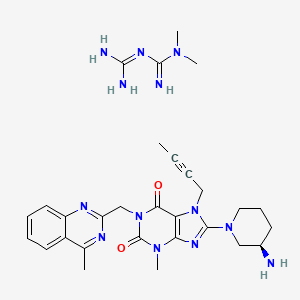

IUPAC Name |

1-carbamimidamido-N,N-dimethylmethanimidamide; 8-((3R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2.C4H11N5/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20;1-9(2)4(7)8-3(5)6/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3;1-2H3,(H5,5,6,7,8)/t17-;/m1./s1 |

InChI Key |

JQFLARMXIDCGKG-UNTBIKODSA-N |

SMILES |

CC#CCn(c12)c(N3CCC[C@@H](N)C3)nc1n(C)c(=O)n(Cc(nc4C)nc5c4cccc5)c2=O.CN(C(NC(N)=N)=N)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linagliptin mixture with metformin; Jentadueto; Jentadueto Xr; Linagliptin / metformin; |

Origin of Product |

United States |

Foundational & Exploratory

Jentadueto® (Linagliptin/Metformin HCl): A Technical Guide on the Core Mechanism of Action in Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jentadueto® is a fixed-dose combination therapy for type 2 diabetes mellitus (T2DM) that integrates two antihyperglycemic agents, linagliptin (B1675411) and metformin (B114582) hydrochloride, with distinct and complementary mechanisms of action.[1][2] Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin (B1656795) system, leading to glucose-dependent insulin (B600854) secretion and glucagon (B607659) suppression.[3][4] Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK).[5][6][7] Their combined action targets multiple pathophysiological defects in T2DM, providing superior glycemic control compared to monotherapy with either agent.[8][9][10] This guide provides an in-depth exploration of the molecular pathways, quantitative clinical effects, and key experimental protocols relevant to the study of this compound's mechanism of action.

Core Mechanisms of Action

Linagliptin: The DPP-4 Inhibitor

Linagliptin is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[4][11] The primary role of DPP-4 is the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][12] These hormones are released from the gastrointestinal tract in response to food intake and are crucial for glucose homeostasis.[12]

The mechanism unfolds as follows:

-

DPP-4 Inhibition : Linagliptin binds to the active site of DPP-4, preventing the breakdown of endogenous GLP-1 and GIP.[11]

-

Increased Active Incretin Levels : This inhibition increases the half-life and circulating concentrations of active incretin hormones.[3][11]

-

Pancreatic β-Cell Stimulation : Elevated GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic β-cells. This action is glucose-dependent, meaning insulin release is stimulated primarily when blood glucose is high, minimizing the risk of hypoglycemia.[4][12]

-

Pancreatic α-Cell Suppression : GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[11][12]

The net effect is improved glycemic control, particularly over postprandial glucose excursions.

Figure 1: Signaling pathway of Linagliptin's mechanism of action.

Metformin: The AMPK Activator

Metformin's molecular mechanism is complex, with the primary antihyperglycemic effect attributed to the inhibition of hepatic gluconeogenesis.[7][[“]] A central event in its action is the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor.[6][14]

The key steps are:

-

Mitochondrial Complex I Inhibition : Metformin accumulates in hepatocytes and inhibits Complex I of the mitochondrial respiratory chain.[5][6]

-

Increased AMP:ATP Ratio : This inhibition leads to a reduction in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[6][15]

-

AMPK Activation : The elevated AMP levels, along with the upstream kinase LKB1, lead to the phosphorylation and activation of AMPK at the threonine-172 residue of its α-subunit.[6]

-

Suppression of Gluconeogenesis : Activated AMPK phosphorylates and inhibits key transcription factors and co-activators (e.g., CRTC2), leading to the transcriptional repression of gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[6] This significantly reduces hepatic glucose output.

-

Peripheral Effects : Metformin also enhances insulin sensitivity and glucose uptake in peripheral tissues like skeletal muscle, an effect also linked to AMPK activation.[5][16] Additionally, it can decrease the intestinal absorption of glucose.[5][16]

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. [this compound, fixed combination of linagliptin plus metformin for the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Combination of Linagliptin and Metformin for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Initial combination therapy for patients with type 2 diabetes mellitus: considerations for metformin plus linagliptin - Drugs in Context [drugsincontext.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 13. consensus.app [consensus.app]

- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metformin - Wikipedia [en.wikipedia.org]

Synergistic Effects of Linagliptin and Metformin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence demonstrating the synergistic effects of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin (B1675411), and the biguanide, metformin (B114582). The combination of these two antihyperglycemic agents is a cornerstone of type 2 diabetes mellitus (T2DM) management. This document provides a comprehensive overview of the core preclinical data, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Action: A Synergistic Partnership

Linagliptin and metformin exert their glucose-lowering effects through distinct and complementary mechanisms. Linagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, linagliptin enhances the circulating levels of active incretins. This leads to glucose-dependent potentiation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately improving glycemic control.

Metformin's primary mechanism of action is the reduction of hepatic glucose production by inhibiting gluconeogenesis. It also improves peripheral insulin sensitivity. Furthermore, some studies suggest that metformin may increase GLP-1 production. The combination of linagliptin's enhancement of incretin levels and metformin's suppression of hepatic glucose output and improvement of insulin sensitivity results in a powerful synergistic effect on glucose homeostasis.

Preclinical Evidence of Synergy: An In Vivo Study in a Diabetic Rat Model

A key preclinical study by Ajao et al. (2025) investigated the synergistic effects of combined linagliptin and metformin in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced diabetic rat model. This model mimics the pathophysiology of T2DM, characterized by insulin resistance and subsequent β-cell dysfunction. The study provides robust quantitative data supporting the enhanced efficacy of the combination therapy compared to monotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Ajao et al. (2025), demonstrating the effects of linagliptin, metformin, and their combination on various metabolic and safety parameters in diabetic rats.

Table 1: Effects on Body Weight, Food and Water Intake, and Liver Weight

| Treatment Group | Body Weight (g) | Liver Weight (g) | Food Intake ( g/day ) | Water Intake (mL/day) |

| Non-diabetic Control | 215.4 ± 5.8 | 6.8 ± 0.3 | 18.2 ± 1.1 | 25.6 ± 1.5 |

| Diabetic Control | 142.1 ± 4.5 | 4.2 ± 0.2 | 35.7 ± 1.8 | 58.4 ± 2.9 |

| Linagliptin (10 mg/kg) | 165.3 ± 5.1 | 5.1 ± 0.2 | 28.1 ± 1.4 | 42.3 ± 2.1 |

| Metformin (200 mg/kg) | 178.6 ± 5.5 | 5.5 ± 0.3 | 25.4 ± 1.3 | 38.7 ± 1.9 |

| Linagliptin + Metformin | 195.2 ± 6.2# | 6.1 ± 0.3# | 20.8 ± 1.0# | 30.1 ± 1.5# |

*p < 0.05 compared to Diabetic Control. #p < 0.05 compared to Linagliptin and Metformin monotherapy groups.

Table 2: Effects on Glycemic Control and Insulin Levels

| Treatment Group | Blood Glucose (mg/dL) | HbA1c (%) | Insulin (µU/mL) |

| Non-diabetic Control | 98.5 ± 4.9 | 5.2 ± 0.3 | 15.8 ± 0.8 |

| Diabetic Control | 385.2 ± 19.3 | 10.8 ± 0.5 | 8.2 ± 0.4 |

| Linagliptin (10 mg/kg) | 210.4 ± 10.5 | 7.5 ± 0.4 | 12.1 ± 0.6 |

| Metformin (200 mg/kg) | 185.7 ± 9.3 | 7.1 ± 0.3 | 13.5 ± 0.7 |

| Linagliptin + Metformin | 125.1 ± 6.3# | 6.1 ± 0.3# | 14.9 ± 0.7*# |

*p < 0.05 compared to Diabetic Control. #p < 0.05 compared to Linagliptin and Metformin monotherapy groups.

Table 3: Effects on Serum Lipid Profile

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) |

| Non-diabetic Control | 110.2 ± 5.5 | 85.4 ± 4.3 | 40.1 ± 2.0 | 50.3 ± 2.5 |

| Diabetic Control | 245.8 ± 12.3 | 180.2 ± 9.0 | 115.7 ± 5.8 | 28.1 ± 1.4 |

| Linagliptin (10 mg/kg) | 160.4 ± 8.0 | 125.9 ± 6.3 | 75.3 ± 3.8 | 38.5 ± 1.9 |

| Metformin (200 mg/kg) | 145.1 ± 7.3 | 110.6 ± 5.5 | 65.2 ± 3.3 | 42.1 ± 2.1 |

| Linagliptin + Metformin | 120.3 ± 6.0# | 95.8 ± 4.8# | 50.4 ± 2.5# | 48.7 ± 2.4# |

*p < 0.05 compared to Diabetic Control. #p < 0.05 compared to Linagliptin and Metformin monotherapy groups.

Table 4: Effects on Liver Function Biomarkers

| Treatment Group | Aspartate Aminotransferase (AST) (U/L) | Alanine Aminotransferase (ALT) (U/L) | Alkaline Phosphatase (ALP) (U/L) |

| Non-diabetic Control | 58.2 ± 2.9 | 45.1 ± 2.3 | 112.5 ± 5.6 |

| Diabetic Control | 142.6 ± 7.1 | 110.8 ± 5.5 | 258.4 ± 12.9 |

| Linagliptin (10 mg/kg) | 85.3 ± 4.3 | 70.2 ± 3.5 | 165.7 ± 8.3 |

| Metformin (200 mg/kg) | 75.9 ± 3.8 | 62.4 ± 3.1 | 148.3 ± 7.4 |

| Linagliptin + Metformin | 62.1 ± 3.1# | 50.8 ± 2.5# | 120.1 ± 6.0*# |

*p < 0.05 compared to Diabetic Control. #p < 0.05 compared to Linagliptin and Metformin monotherapy groups.

Table 5: Effects on Liver Glucose Metabolic Enzymes and Glycogen (B147801)

| Treatment Group | Glycogen (mg/g tissue) | Glycogen Synthase (U/mg protein) | Lactate Dehydrogenase (LDH) (U/mg protein) | Glucose-6-Phosphate Dehydrogenase (G6PD) (U/mg protein) | Pyruvate (B1213749) Kinase (U/mg protein) |

| Non-diabetic Control | 45.8 ± 2.3 | 2.8 ± 0.1 | 15.2 ± 0.8 | 8.5 ± 0.4 | 12.1 ± 0.6 |

| Diabetic Control | 18.2 ± 0.9 | 1.1 ± 0.1 | 35.7 ± 1.8 | 20.1 ± 1.0 | 28.4 ± 1.4 |

| Linagliptin (10 mg/kg) | 28.5 ± 1.4 | 1.8 ± 0.1 | 25.4 ± 1.3 | 14.2 ± 0.7 | 20.3 ± 1.0 |

| Metformin (200 mg/kg) | 32.1 ± 1.6 | 2.1 ± 0.1 | 22.1 ± 1.1 | 12.3 ± 0.6 | 17.5 ± 0.9 |

| Linagliptin + Metformin | 40.3 ± 2.0# | 2.6 ± 0.1# | 17.8 ± 0.9# | 9.9 ± 0.5# | 14.2 ± 0.7*# |

*p < 0.05 compared to Diabetic Control. #p < 0.05 compared to Linagliptin and Metformin monotherapy groups.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment conducted by Ajao et al. (2025).

1. Animal Model:

-

Species: Male Wistar rats.

-

Induction of Diabetes: Rats were fed a high-fat diet for a specified period to induce insulin resistance, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ) to induce partial β-cell damage. Rats with fasting blood glucose levels above a predetermined threshold were considered diabetic and included in the study.

2. Experimental Groups:

-

Group I: Non-diabetic control.

-

Group II: Non-diabetic + Linagliptin (10 mg/kg b.wt) + Metformin (200 mg/kg b.wt).

-

Group III: Non-diabetic + Linagliptin (10 mg/kg b.wt).

-

Group IV: Non-diabetic + Metformin (200 mg/kg b.wt).

-

Group V: Diabetic control.

-

Group VI: Diabetic + Linagliptin (10 mg/kg b.wt).

-

Group VII: Diabetic + Metformin (200 mg/kg b.wt).

-

Group VIII: Diabetic + Linagliptin (10 mg/kg b.wt) + Metformin (200 mg/kg b.wt).

3. Drug Administration:

-

Linagliptin and metformin were administered orally, once daily, for the duration of the study.

4. Biochemical Assays:

-

At the end of the treatment period, animals were fasted overnight and then anesthetized.

-

Blood samples were collected for the analysis of blood glucose, HbA1c, insulin, and serum lipid profile (total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol).

-

Liver tissue was collected for the measurement of liver function biomarkers (AST, ALT, ALP), glycogen content, and the activity of key glucose metabolic enzymes (glycogen synthase, LDH, G6PD, and pyruvate kinase).

5. Statistical Analysis:

-

Data were expressed as mean ± standard error of the mean (SEM).

-

Statistical significance was determined using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflow

The synergistic effects of linagliptin and metformin can be visualized through their impact on key signaling pathways involved in glucose homeostasis.

Caption: Signaling pathways of linagliptin and metformin synergy.

The following diagram illustrates the experimental workflow of the preclinical study by Ajao et al. (2025).

Caption: Experimental workflow for the in vivo diabetic rat study.

Conclusion

The preclinical data, particularly from well-designed in vivo studies using diabetic animal models, provide a strong foundation for understanding the synergistic effects of linagliptin and metformin. The quantitative evidence clearly demonstrates that the combination therapy is superior to monotherapy in improving glycemic control, lipid profiles, and liver function. These findings, rooted in the complementary mechanisms of action of the two drugs, underscore the rationale for their widespread use in the clinical management of type 2 diabetes. This technical guide serves as a resource for researchers and drug development professionals, offering a detailed overview of the preclinical science that supports this important therapeutic combination.

The Intersection of Incretin and AMPK Signaling: A Preclinical Overview of Jentadueto (Linagliptin and Metformin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics and pharmacodynamics of Jentadueto, a combination therapy of linagliptin (B1675411) and metformin (B114582), based on animal studies. The synergistic action of these two agents, targeting distinct yet complementary pathways in glucose homeostasis, offers a potent therapeutic strategy for type 2 diabetes mellitus. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Pharmacokinetics: A Tale of Two Distinct Profiles

The combination of linagliptin and metformin brings together two molecules with markedly different pharmacokinetic characteristics. While dedicated animal pharmacokinetic studies on the fixed-dose combination are limited, extensive research on the individual components provides a strong foundation for understanding their behavior when co-administered. Human bioequivalence studies have consistently shown a lack of significant pharmacokinetic interactions between linagliptin and metformin.

Linagliptin Pharmacokinetics in Animal Models

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits unique pharmacokinetic properties characterized by its high affinity for its target enzyme.

Table 1: Pharmacokinetic Parameters of Linagliptin in Rats

| Parameter | Value (Mean ± SD) | Animal Model | Dosing | Reference |

| Cmax (ng/mL) | 927.5 ± 23.9 | Wistar rats | 10 mg/kg, single oral dose | |

| AUC0–72 (h*ng/mL) | 18,285.02 ± 605.76 | Wistar rats | 10 mg/kg, single oral dose | |

| t1/2 (h) | 27.5 ± 0.75 | Wistar rats | 10 mg/kg, single oral dose |

Metformin Pharmacokinetics in Animal Models

Metformin, a biguanide, demonstrates a different pharmacokinetic profile, with its absorption and distribution influenced by organic cation transporters.

Table 2: Pharmacokinetic Parameters of Metformin in Dogs

| Parameter | Value (Mean ± SD) | Animal Model | Dosing | Reference |

| Cmax (µg/mL) | Not explicitly stated | Healthy mixed-breed dogs | 19.14 ± 2.78 mg/kg, single oral dose | |

| Tmax (h) | 2.5 ± 0.4 | Healthy mixed-breed dogs | 19.14 ± 2.78 mg/kg, single oral dose | |

| t1/2 (h) | 20.4 ± 4.1 (IV administration) | Healthy mixed-breed dogs | 24.77 ± 0.60 mg/kg, single IV dose | |

| Oral Bioavailability (%) | 31 | Healthy mixed-breed dogs | 19.14 ± 2.78 mg/kg, single oral dose |

Experimental Protocols

Pharmacokinetic Study of Linagliptin in Rats

-

Animal Model: Male Wistar rats.

-

Dosing: A single oral dose of 10 mg/kg of linagliptin was administered.

-

Blood Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentration of linagliptin.

-

Analytical Method: High-performance liquid chromatography (HPLC) is a common method for the quantification of linagliptin in plasma.

Pharmacokinetic Study of Metformin in Dogs

-

Animal Model: Healthy mixed-breed dogs.

-

Dosing: A single oral dose of approximately 19.14 mg/kg and a single intravenous (IV) dose of approximately 24.77 mg/kg of metformin were administered in a crossover design with a washout period.

-

Blood Sampling: Blood samples were collected at predetermined intervals to measure serum metformin concentrations.

-

Analytical Method: A validated flow injection analysis-tandem mass spectrometry method was used to determine serum metformin concentrations.

Pharmacodynamic Study in a Diabetic Rat Model

-

Animal Model: A model of type 2 diabetes was induced in male Wistar rats through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ).

-

Induction of Diabetes: Rats were fed an HFD for a specified period, followed by an intraperitoneal injection of STZ (e.g., 35-45 mg/kg) to induce hyperglycemia. Blood glucose levels were monitored to confirm the diabetic state.

-

Treatment Groups: Diabetic rats were divided into groups receiving vehicle, linagliptin alone, metformin alone, or a combination of linagliptin and metformin.

-

Pharmacodynamic Assessments: Various parameters were measured, including blood glucose, insulin (B600854) levels, and markers of hepatic function, to evaluate the therapeutic effects of the treatments.

Pharmacodynamics: A Synergistic Approach to Glycemic Control

The combination of linagliptin and metformin results in a synergistic improvement in glycemic control by targeting different pathophysiological aspects of type 2 diabetes.

Linagliptin's Mechanism of Action: Enhancing Incretin (B1656795) Function

Linagliptin is a potent and selective inhibitor of DPP-4, the enzyme responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells.

Caption: Linagliptin's inhibition of DPP-4 enhances incretin signaling.

Metformin's Mechanism of Action: Activating the AMPK Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis, thereby reducing hepatic glucose production. Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle, promoting glucose uptake.

Caption: Metformin's activation of AMPK reduces hepatic glucose output.

Synergistic Effects in Diabetic Animal Models

Studies in HFD/STZ-induced diabetic rats have demonstrated that the combination of linagliptin and metformin leads to a more significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels compared to either agent alone. This enhanced efficacy is attributed to the complementary mechanisms of action, with linagliptin augmenting insulin secretion in a glucose-dependent manner and metformin reducing hepatic glucose production and improving insulin sensitivity.

Table 3: Pharmacodynamic Effects of Linagliptin and Metformin Combination in HFD/STZ-Induced Diabetic Rats

| Parameter | Control | Linagliptin | Metformin | Linagliptin + Metformin | Reference |

| Blood Glucose | Increased | Reduced | Reduced | Significantly Reduced | |

| Insulin | Increased | Reduced | Reduced | Significantly Reduced | |

| HbA1c | Increased | Reduced | Reduced | Significantly Reduced | |

| Inflammatory Markers | Elevated | Decreased | Decreased | Significantly Decreased |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound in a diabetic rat model.

Caption: Workflow for a diabetic animal model pharmacodynamic study.

Conclusion

Animal studies have been instrumental in elucidating the individual pharmacokinetic and pharmacodynamic profiles of linagliptin and metformin. While direct animal pharmacokinetic data for the this compound combination is not extensively published, the available evidence from individual component studies and human bioequivalence trials suggests a predictable profile with minimal interaction. The synergistic pharmacodynamic effects observed in diabetic animal models underscore the rationale for this combination therapy. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a valuable resource for researchers dedicated to advancing the understanding and application of combined incretin-based and AMPK-activating therapies for the management of type 2 diabetes.

A Deep Dive into the Molecular Synergy of Linagliptin and Metformin Combination Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The combination of linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin (B114582), a biguanide, is a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] This therapeutic strategy is rooted in their complementary mechanisms of action that address multiple pathophysiological defects of the disease.[1][3] While linagliptin enhances the incretin (B1656795) system to promote glucose-dependent insulin (B600854) secretion, metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2] Emerging evidence, however, points towards a more intricate molecular interplay, suggesting a synergistic relationship that extends beyond their individual, well-established pathways. This technical guide provides an in-depth exploration of the core molecular targets of linagliptin and metformin, both individually and in combination, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling cascades.

Primary Molecular Targets and Mechanisms of Action

Linagliptin: Targeting DPP-4

Linagliptin's principal molecular target is dipeptidyl peptidase-4 (DPP-4), a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, linagliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells.[1]

Metformin: A Multi-faceted Approach

Metformin's molecular mechanisms are more complex and not fully elucidated. The primary and most widely accepted target is the mitochondrial respiratory chain complex I .[4] Inhibition of this complex leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a critical upstream event that triggers the activation of 5'-AMP-activated protein kinase (AMPK) , a key cellular energy sensor.[4][5] Activated AMPK then phosphorylates numerous downstream targets to restore energy homeostasis by stimulating catabolic processes (like fatty acid oxidation and glucose uptake) and inhibiting anabolic processes (such as gluconeogenesis and lipogenesis).[4][5]

Molecular Synergy and Crosstalk

The combination of linagliptin and metformin offers more than just an additive effect. Preclinical and clinical studies suggest a synergistic interaction at the molecular level, primarily centered around the interplay between the DPP-4 and AMPK signaling pathways.

Metformin's Influence on DPP-4 Activity

Interestingly, metformin has been shown to directly inhibit DPP-4 activity. This effect contributes to the overall increase in active GLP-1 levels, complementing the action of linagliptin. The combination, therefore, may lead to a more profound and sustained elevation of incretins than either drug alone.[6]

Linagliptin's Impact on AMPK Activation

Conversely, evidence suggests that linagliptin can activate AMPK.[7][8] This effect may be indirect, potentially mediated by the downstream effects of increased GLP-1 signaling, or through other, yet to be fully characterized, mechanisms. This activation of AMPK by linagliptin converges on the primary pathway of metformin, potentially leading to a more robust downstream signaling cascade.

Quantitative Data on Molecular Interactions

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the individual and combined effects of linagliptin and metformin on their molecular targets and downstream effectors.

| Drug | Target | Assay Type | Metric | Value | Reference |

| Metformin | DPP-4 | In vitro enzyme assay | IC50 | 29 µM (ob/ob mice) | [9] |

| Metformin | DPP-4 | In vitro enzyme assay | IC50 | 38 µM (normal mice) | [9] |

| Linagliptin | DPP-4 | In vitro enzyme assay | IC50 | 2-4 nM | [10] |

Table 1: In Vitro Inhibitory Concentrations on DPP-4

| Treatment | Molecular Marker | Fold Change/Effect | Study Model | Reference |

| Linagliptin + Metformin | p-p38 | Significant inhibition | High glucose-treated MC3T3-E1 cells | [11] |

| Linagliptin + Metformin | p-ERK | Significant inhibition | High glucose-treated MC3T3-E1 cells | [11] |

| Linagliptin + Metformin | TNF-α | Significant decrease | HFD/STZ-induced diabetic rats | [12] |

| Linagliptin + Metformin | IL-1β | Significant decrease | HFD/STZ-induced diabetic rats | [12] |

| Linagliptin + Metformin | IL-6 | Significant decrease | HFD/STZ-induced diabetic rats | [12] |

Table 2: Effects of Combination Therapy on Downstream Signaling and Inflammatory Markers

| Treatment Arm | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline at 24 weeks (%) | Reference |

| Linagliptin 5 mg QD + Metformin (uptitrated to 2000 mg/day) | 9.8 | -2.8 | [13] |

| Linagliptin 5 mg QD | 9.8 | -2.0 | [13] |

| Linagliptin 2.5 mg BID + Metformin 1000 mg BID | 8.61 | -1.63 (over 1.5 years) | [3] |

| Metformin 1000 mg BID | 8.47 | -1.25 (over 1.5 years) | [3] |

Table 3: Clinical Efficacy of Linagliptin and Metformin Combination Therapy

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Molecular targets and signaling pathways of linagliptin and metformin.

Caption: Workflow for assessing AMPK activation via Western blotting.

Caption: Workflow for in vitro DPP-4 inhibition assay.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for AMPK Activation

This protocol details the steps to assess the phosphorylation status of AMPK at Threonine 172 (a marker of activation) in cells treated with linagliptin, metformin, or their combination.

Materials:

-

Cell culture reagents

-

Linagliptin and Metformin

-

Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes) and grow to 70-80% confluency. Treat cells with vehicle control, linagliptin, metformin, or the combination at desired concentrations and for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[15]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[14][16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) against p-AMPK, total AMPK, and a loading control overnight at 4°C with gentle agitation.[17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for AMPK. Further normalize to the loading control to account for any loading differences.[16]

Protocol 2: In Vitro DPP-4 Inhibition Assay

This fluorometric assay determines the inhibitory activity of linagliptin, metformin, and their combination on recombinant human DPP-4 enzyme.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Linagliptin and Metformin

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator at 37°C

Procedure:

-

Reagent Preparation: Prepare stock solutions of linagliptin and metformin in DMSO. Create serial dilutions to test a range of concentrations. Prepare a working solution of the DPP-4 substrate in assay buffer. Dilute the recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration.

-

Assay Setup: In a 96-well black microplate, add the following to triplicate wells:

-

Blank (No Enzyme): Assay Buffer and solvent (DMSO).

-

Enzyme Control (100% Activity): Assay Buffer, diluted DPP-4 enzyme, and solvent (DMSO).

-

Test Wells: Assay Buffer, diluted DPP-4 enzyme, and the respective inhibitor dilutions (linagliptin alone, metformin alone, or combination).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each condition. For combination studies, synergy can be assessed using models such as the Bliss independence or Loewe additivity model.

-

Conclusion

The combination of linagliptin and metformin represents a powerful therapeutic strategy for T2DM, underpinned by a complex and synergistic interplay of their molecular targets. Beyond their established, complementary roles in regulating the incretin system and cellular energy metabolism, evidence of direct crosstalk between the DPP-4 and AMPK pathways highlights a deeper level of molecular synergy. Linagliptin's potential to activate AMPK and metformin's ability to inhibit DPP-4 converge to create a more potent and multifaceted approach to glycemic control. Further research, employing the methodologies outlined in this guide, will continue to unravel the intricate molecular mechanisms of this effective combination therapy, paving the way for the development of even more targeted and efficacious treatments for type 2 diabetes.

References

- 1. Combination of Linagliptin and Metformin for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 9. protocols.io [protocols.io]

- 10. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The combination of linagliptin and metformin rescues bone loss in type 2 diabetic osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gastrohepatoljournal.com [gastrohepatoljournal.com]

- 13. Initial combination of linagliptin and metformin compared with linagliptin monotherapy in patients with newly diagnosed type 2 diabetes and marked hyperglycaemia: a randomized, double-blind, active-controlled, parallel group, multinational clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Cardiovascular Safety Profile of Linagliptin/Metformin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin (B114582), a biguanide, are widely prescribed oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their combination provides a complementary mechanism of action, targeting different pathways to improve glycemic control. Linagliptin enhances the levels of active incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) secretion in a glucose-dependent manner. Metformin's primary mechanism involves the inhibition of hepatic gluconeogenesis and improvement of insulin sensitivity. Given that cardiovascular disease is a major cause of morbidity and mortality in patients with T2DM, a thorough understanding of the preclinical cardiovascular safety profile of this combination is crucial for drug development and regulatory assessment.

This technical guide provides a comprehensive overview of the preclinical cardiovascular safety and pharmacological effects of linagliptin and metformin, both as individual agents and in combination, based on available in vivo and in vitro studies.

Preclinical Cardiovascular Profile of Linagliptin

Preclinical studies have investigated the cardiovascular effects of linagliptin in various animal models, including those with hypertension and diabetes. These studies suggest that beyond its glucose-lowering effects, linagliptin may exert direct protective effects on the cardiovascular system.

Summary of Preclinical Cardiovascular Data for Linagliptin

| Parameter | Animal Model/System | Key Findings | Reference(s) |

| Cardiac Hypertrophy & Fibrosis | Dahl salt-sensitive hypertensive rats | Linagliptin significantly lessened cardiac hypertrophy, as indicated by reduced cardiac weight and improved echocardiographic parameters. It also ameliorated cardiac fibrosis and macrophage infiltration. | [1] |

| Streptozotocin-induced diabetic Wistar rats | Linagliptin treatment led to a more regular arrangement of myocardial fibers, clearer striations, and alleviation of cardiac fibrosis. | [2] | |

| Streptozotocin-induced diabetic mice | Linagliptin alleviated diabetes-associated cardiac fibrosis and restored cardiomyocyte structure. | [3] | |

| Cardiac Function | Streptozotocin-induced diabetic Wistar rats | Linagliptin treatment resulted in significantly lower left ventricular volume and thickness, and higher ejection fraction compared to the diabetic group. | [2] |

| Obese ZSF1 rats | Linagliptin improved left ventricular relaxation and reduced cardiomyocyte passive stiffness. | [4][5] | |

| Vascular Function | Dahl salt-sensitive hypertensive rats | Linagliptin improved acetylcholine-induced and sodium nitroprusside-induced vascular relaxation and mitigated coronary arterial remodeling. | [1] |

| Blood Pressure | Dahl salt-sensitive hypertensive rats | Linagliptin did not significantly affect blood pressure levels. | [1] |

| Oxidative Stress & Inflammation | Dahl salt-sensitive hypertensive rats | The cardiovascular protective effects were associated with the attenuation of oxidative stress (reduced NADPH oxidase subunits) and angiotensin-converting enzyme (ACE). | [1] |

| Streptozotocin-induced diabetic Wistar rats | Linagliptin promoted the nuclear translocation of Nrf2, a key regulator of antioxidant responses. | [2] | |

| Mice with pre-existing T2DM and sepsis | Linagliptin attenuated cardiac dysfunction by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokines. | [6] |

Experimental Protocols for Key Linagliptin Studies

2.2.1 In Vivo Assessment of Cardiovascular Effects in Hypertensive Rats

-

Animal Model: Male Dahl salt-sensitive (DS) rats.

-

Experimental Design: Rats were fed a high-salt diet to induce hypertension. After the onset of hypertension, rats were treated with either vehicle or linagliptin.

-

Cardiovascular Assessments:

-

Echocardiography: To measure cardiac dimensions and function.

-

Histopathology: To assess cardiac fibrosis (e.g., Masson's trichrome staining) and macrophage infiltration (immunohistochemistry).

-

Vascular Reactivity: Assessed in isolated aortic rings by measuring responses to vasodilators like acetylcholine (B1216132) and sodium nitroprusside.

-

Biochemical Analysis: Measurement of oxidative stress markers (e.g., NADPH oxidase activity) and angiotensin-converting enzyme (ACE) levels in cardiac tissue.[1]

-

2.2.2 In Vitro Assessment of Cardiomyocyte Stiffness

-

Cell Model: Isolated human cardiomyocytes.

-

Experimental Design: Cardiomyocytes were incubated with either DPP-4, linagliptin plus DPP-4, or a vehicle control.

-

Endpoint: Cardiomyocyte passive force (Fpassive) was measured to assess stiffness.[4]

Signaling Pathways Modulated by Linagliptin

Caption: Proposed signaling pathways for linagliptin's cardiovascular effects.

Preclinical Cardiovascular Profile of Metformin

Metformin has a long history of clinical use, and preclinical studies have explored its cardiovascular effects, suggesting benefits beyond glycemic control.

Summary of Preclinical Cardiovascular Data for Metformin

| Parameter | Animal Model/System | Key Findings | Reference(s) |

| Cardiac Function | Isolated perfused hearts from streptozotocin-diabetic rats | Metformin administration improved cardiac performance under conditions of increasing preload, restoring left ventricular developed pressure, contractility, and relaxation to control values. | [3] |

| High-fat diet-fed Wistar rats | Metformin attenuated depressed heart rate variability and cardiac dysfunction. | [4][7] | |

| Vascular Function | Angiotensin II-infused mice | Metformin blunted the increase in blood pressure and vascular endoplasmic reticulum stress markers, and rescued endothelial-dependent relaxation. | [8] |

| Oxidative Stress & Inflammation | High-fat diet-fed Wistar rats | Metformin decreased plasma and cardiac malondialdehyde (MDA) levels, a marker of oxidative stress. | [7] |

| Angiotensin II-infused mice | Metformin significantly reduced NADPH oxidase activity. | [8] | |

| Cardiac Mitochondrial Function | High-fat diet-fed Wistar rats | Metformin attenuated cardiac mitochondrial dysfunction but did not prevent mitochondrial membrane depolarization. | [4][7] |

Experimental Protocols for Key Metformin Studies

3.2.1 Isolated Perfused Heart (Langendorff) Preparation

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Experimental Design: Rats were treated with metformin for 8 weeks. Hearts were then isolated and perfused in a working heart apparatus.

-

Cardiovascular Assessments: Cardiac function was assessed by measuring parameters such as left ventricular developed pressure, heart rate, and coronary flow at increasing preloads.[3]

3.2.2 In Vivo Assessment of Vascular Function in Hypertensive Mice

-

Animal Model: Mice infused with Angiotensin II to induce hypertension.

-

Experimental Design: Mice received Angiotensin II with or without metformin for 2 weeks.

-

Cardiovascular Assessments:

-

Blood Pressure: Monitored throughout the study.

-

Vascular Reactivity: Endothelium-dependent relaxation was assessed in mesenteric resistance arteries.

-

Biochemical Analysis: Measurement of endoplasmic reticulum stress markers and NADPH oxidase activity in vascular tissue.[8]

-

Signaling Pathways Modulated by Metformin

Caption: Key signaling pathways in metformin's cardiovascular effects.

Preclinical Cardiovascular Profile of Linagliptin/Metformin Combination

Direct preclinical cardiovascular safety studies on the fixed-dose combination of linagliptin and metformin are limited in the public domain. The European Medicines Agency assessment report for the combination product notes that no safety pharmacology studies were performed on the fixed-dose combination, with reliance on the data available for the individual compounds.[9] However, some preclinical studies have investigated the efficacy and metabolic effects of the combination.

Summary of Preclinical Data for Linagliptin/Metformin Combination

While specific cardiovascular safety endpoints are not the primary focus of these studies, they provide some insights into the biochemical effects of the combination.

| Parameter | Animal Model/System | Key Findings | Reference(s) |

| Hepatic Function & Oxidative Stress | High-fat diet/streptozotocin-induced diabetic rats | The combination of linagliptin and metformin showed a synergistic effect in improving hepatic function, as indicated by liver enzyme levels. The combination also reduced liver malondialdehyde and increased antioxidant enzymes. | [10] |

| Lipid Profile | High-fat diet/streptozotocin-induced diabetic rats | The combination significantly lowered total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol. | [10] |

Experimental Workflow for a Preclinical Combination Study

Caption: A typical experimental workflow for a preclinical combination study.

Conclusion

The available preclinical data for linagliptin and metformin individually suggest a favorable cardiovascular profile, with potential protective effects beyond their primary glucose-lowering actions. Linagliptin has been shown to ameliorate cardiac hypertrophy and fibrosis, and improve vascular function in preclinical models, potentially through mechanisms involving DPP-4 inhibition, enhanced incretin signaling, and anti-inflammatory and antioxidant effects. Metformin has demonstrated cardioprotective effects, including improved cardiac and vascular function, and reduced oxidative stress, largely attributed to the activation of AMPK.

While direct preclinical cardiovascular safety studies on the linagliptin/metformin combination are not extensively reported, the well-established safety profiles of the individual components provide a degree of confidence. The combination has shown synergistic benefits on hepatic function and lipid profiles in a diabetic rat model. However, dedicated preclinical safety pharmacology studies on the combination, assessing parameters such as hemodynamics, cardiac electrophysiology, and vascular reactivity, would provide a more complete understanding of its cardiovascular safety profile. Future research should focus on these areas to further support the clinical use of this important combination therapy for T2DM.

References

- 1. DPP-4 inhibitor linagliptin ameliorates cardiovascular injury in salt-sensitive hypertensive rats independently of blood glucose and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of Linagliptin on diabetic Wistar rats [jcps.bjmu.edu.cn]

- 3. Metformin improves cardiac function in isolated streptozotocin-diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective effects of metformin and vildagliptin in adult rats with insulin resistance induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of Series: Cardiovascular outcome trials for diabetes drugs. Linagliptin, CARMELINA and CAROLINA | British Journal of Diabetes [bjd-abcd.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Metabolic and hemodynamic effects of metformin and glibenclamide in normotensive NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinician.nejm.org [clinician.nejm.org]

- 10. Linagliptin Effects on Heart Failure and Related Outcomes in Individuals With Type 2 Diabetes Mellitus at High Cardiova… [ouci.dntb.gov.ua]

Jentadueto's In Vitro Impact on Beta-Cell Function and Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jentadueto, a combination therapy comprising the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin (B1675411) and the biguanide (B1667054) metformin (B114582), is a widely prescribed oral medication for the management of type 2 diabetes mellitus (T2DM). While its clinical efficacy in improving glycemic control is well-established, a deeper understanding of its direct effects on pancreatic beta-cells at a cellular and molecular level is crucial for researchers and drug development professionals. This technical guide provides an in-depth overview of the in vitro impact of this compound's components, linagliptin and metformin, on beta-cell function and insulin (B600854) secretion, based on published scientific literature. Due to a notable lack of in vitro studies on the direct combination of linagliptin and metformin, this guide will primarily focus on the individual effects of each component, followed by a discussion of their potential synergistic actions.

Core Mechanisms of Action

Linagliptin: As a DPP-4 inhibitor, linagliptin's primary mechanism involves preventing the degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By increasing the circulating levels of active GLP-1, linagliptin enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon (B607659) release from alpha-cells.[1][2]

Metformin: The cellular mechanisms of metformin are more complex and not fully elucidated. A primary effect is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] This activation is thought to mediate many of metformin's effects, including the suppression of hepatic gluconeogenesis. However, its direct effects on beta-cells are concentration-dependent and can be both AMPK-dependent and -independent.[4][5]

In Vitro Effects on Beta-Cell Function

Linagliptin: Enhancing Beta-Cell Function and Survival

In vitro studies have consistently demonstrated the beneficial effects of linagliptin on beta-cell function and survival, particularly under conditions mimicking a diabetic milieu.

-

Insulin Secretion: Linagliptin has been shown to restore and potentiate glucose-stimulated insulin secretion (GSIS) in human islets exposed to high glucose, palmitate, and inflammatory cytokines.[6][7] This effect is attributed to the stabilization of endogenously produced GLP-1 within the islet microenvironment.[6][7]

-

Beta-Cell Survival: Linagliptin exhibits a protective effect against beta-cell apoptosis induced by various stressors, including glucotoxicity, lipotoxicity, and cytokine-induced damage.[6][7] This anti-apoptotic effect is linked to the activation of pro-survival signaling pathways downstream of the GLP-1 receptor.

-

Reduction of Oxidative Stress: In vitro, linagliptin treatment has been observed to reduce markers of oxidative stress in human islets cultured under diabetogenic conditions.[6]

Metformin: A Dual and Concentration-Dependent Role

The in vitro effects of metformin on beta-cells are multifaceted and heavily dependent on the concentration used in experimental settings.

-

Low Concentrations (Protective Effects): At lower, more therapeutically relevant concentrations (e.g., 0.05 mM), metformin has been shown to protect beta-cells from lipotoxicity-induced dysfunction and apoptosis.[4][5] This protective mechanism appears to be independent of AMPK activation and is instead associated with the inhibition of NADPH oxidase (NOX) and the subsequent reduction of oxidative and endoplasmic reticulum (ER) stress.[4][5]

-

High Concentrations (Variable Effects): At higher concentrations (e.g., 0.5 mM and above), metformin's effects are primarily mediated through AMPK activation.[4][5] However, the outcomes reported in the literature are conflicting. Some studies suggest that AMPK activation by high-dose metformin can impair GSIS and induce apoptosis. Conversely, other research indicates that under lipotoxic conditions, high-concentration metformin can be protective in an AMPK-dependent manner.[4][5] This suggests that the cellular context and the nature of the stressor are critical determinants of metformin's effect.

This compound (Linagliptin and Metformin Combination): Potential for Synergy

While direct in vitro studies on the this compound combination are scarce, the distinct and complementary mechanisms of its components suggest potential for synergistic or additive beneficial effects on beta-cell function. It can be hypothesized that the combination could:

-

Provide a multi-pronged approach to enhancing insulin secretion, with linagliptin acting via the GLP-1 pathway and metformin potentially sensitizing the beta-cell to glucose.

-

Offer enhanced protection against beta-cell apoptosis, with linagliptin's pro-survival signaling complementing metformin's ability to mitigate lipotoxicity-induced stress.

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro studies on the effects of linagliptin and metformin on beta-cell function.

Table 1: In Vitro Effects of Linagliptin on Human Islets

| Parameter | Experimental Condition | Treatment | Outcome | Reference |

| Insulin Secretion (GSIS) | 11.1-33.3 mM Glucose, 0.5 mM Palmitate, Cytokines (IL-1β+IFN-γ) | 30-50 nM Linagliptin | Restored impaired GSIS | [6][7] |

| Apoptosis | 11.1-33.3 mM Glucose, 0.5 mM Palmitate, Cytokines (IL-1β+IFN-γ), 50 μM H₂O₂ | 30-50 nM Linagliptin | Reduced apoptosis | [6][7] |

| Oxidative Stress (Nitrotyrosine) | Diabetogenic conditions | 50 nM Linagliptin | Reduced elevated nitrotyrosine levels | [6] |

Table 2: In Vitro Effects of Metformin on Beta-Cells

| Parameter | Cell Type | Experimental Condition | Metformin Concentration | Outcome | Reference |

| Cell Viability | NIT-1 cells | 0.2 mM Palmitate | 0.02-1.0 mM | Inhibited palmitate-induced cell death | [4][5] |

| Insulin Secretion (GSIS) | NIT-1 cells | 0.2 mM Palmitate | 0.05-0.5 mM | Restored palmitate-impaired GSIS | [4][5] |

| AMPK Activation | NIT-1 cells, Mouse islets | Lipotoxic stress | 0.05 mM | No significant AMPK activation | [4][5] |

| AMPK Activation | NIT-1 cells, Mouse islets | Lipotoxic stress | 0.5 mM | Significant AMPK activation | [4][5] |

| Apoptosis | MIN6 cells | Normal culture | High concentrations | Promotes apoptosis | |

| Apoptosis | MIN6 cells | Palmitic acid-induced | High concentrations | Protects against apoptosis |

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a standard method to assess the functionality of pancreatic beta-cells in vitro by measuring their ability to secrete insulin in response to glucose.

-

Islet Culture and Treatment:

-

Isolate pancreatic islets from a suitable model (e.g., human, mouse) or use a beta-cell line (e.g., INS-1, MIN6).

-

Culture islets or cells in appropriate medium (e.g., RPMI-1640) under standard conditions (37°C, 5% CO₂).

-

Treat the cells with the compounds of interest (e.g., linagliptin, metformin, or their combination) for a predetermined duration (e.g., 24-96 hours). Include appropriate vehicle controls.

-

-

Pre-incubation (Basal Glucose):

-

Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.

-

-

Basal Insulin Secretion:

-

Replace the pre-incubation buffer with fresh low-glucose (e.g., 2.8 mM) KRB buffer.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for measurement of basal insulin secretion.

-

-

Stimulated Insulin Secretion:

-

Wash the cells with KRB buffer.

-

Add KRB buffer containing a high glucose concentration (e.g., 16.7 mM).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for measurement of stimulated insulin secretion.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Normalization:

-

After supernatant collection, lyse the cells to determine the total protein or DNA content.

-

Normalize the insulin secretion data to the total protein or DNA content to account for variations in cell number.

-

Beta-Cell Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Culture and treat cells on glass coverslips as described for the GSIS assay.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of Triton X-100 or sodium citrate.

-

-

TUNEL Staining:

-

Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTP.

-

Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in the apoptotic cascade.

-

Cell Culture and Treatment: Culture and treat cells in a 96-well plate.

-

Assay Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Linagliptin's signaling pathway in beta-cells.

Caption: Metformin's dual-mechanism in beta-cells.

References

- 1. mona.uwi.edu [mona.uwi.edu]

- 2. Researchers successfully treat type 1 diabetes with pancreatic beta-cells - The Brighter Side of News [thebrighterside.news]

- 3. Combination of Linagliptin and Metformin for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of linagliptin on glucose metabolism and pancreatic beta cell function in patients with persistent prediabetes after metformin and lifestyle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The combination of linagliptin, metformin and lifestyle modification to prevent type 2 diabetes (PRELLIM). A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Jentadueto

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jentadueto is a combination oral hypoglycemic agent used for the management of type 2 diabetes mellitus (T2DM). It consists of two active ingredients with complementary mechanisms of action: linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin (B114582), a biguanide (B1667054).[1][2]

Linagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By preventing their breakdown, linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[5][6] This ultimately leads to improved glycemic control.

Metformin, a cornerstone in T2DM therapy, primarily acts by reducing hepatic glucose production (gluconeogenesis).[7][8][9] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to increased glucose uptake and utilization.[10][11] Additionally, metformin can decrease intestinal absorption of glucose.[12] The combination of linagliptin and metformin in this compound targets multiple pathophysiological defects in T2DM, offering a synergistic approach to lowering blood glucose levels.[13][14][15]

This document provides a detailed in vivo experimental design for evaluating the efficacy of this compound in a preclinical setting. The protocols outlined below are intended to guide researchers in designing robust studies to assess the therapeutic potential of this combination therapy.

Signaling Pathway of this compound Components

In Vivo Experimental Design

1. Animal Model Selection

For studying the efficacy of an anti-diabetic agent like this compound, a rodent model that recapitulates the key features of human type 2 diabetes is crucial. The db/db mouse model is a well-established and widely used model for this purpose.[7][11][13] These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia, closely mimicking the pathophysiology of T2DM in humans.[8][11]

2. Experimental Groups

A minimum of four experimental groups are recommended to comprehensively evaluate the efficacy of this compound:

| Group | Treatment | Rationale |

| 1 | Vehicle Control | To establish the baseline disease progression in the db/db mouse model. |

| 2 | Linagliptin | To assess the individual contribution of the DPP-4 inhibitor component. |

| 3 | Metformin | To assess the individual contribution of the biguanide component. |

| 4 | This compound (Linagliptin + Metformin) | To evaluate the synergistic or additive effects of the combination therapy. |

It is recommended to include a lean, non-diabetic control group (e.g., C57BL/6J mice) to serve as a healthy baseline for all measured parameters.

3. Dosing and Administration

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Route of Administration: Oral gavage is the preferred route to mimic the clinical administration of this compound.

-

Dosage: The dosage of linagliptin and metformin should be determined based on previous literature and allometric scaling from human equivalent doses.

-

Frequency: Dosing should be performed once or twice daily, consistent with the clinical usage of this compound.

-

Duration: A chronic study of at least 4-8 weeks is recommended to observe significant changes in glycemic control and other metabolic parameters.

Experimental Workflow

References

- 1. protocols.io [protocols.io]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 6. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]

- 11. insights.envigo.com [insights.envigo.com]

- 12. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 13. db/db Mouse Model - InnoSer [innoserlaboratories.com]

- 14. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. staging4.noblelifesci.com [staging4.noblelifesci.com]

Application Notes and Protocols for Evaluating the Cellular Effects of Jentadueto

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the cellular and molecular effects of Jentadueto, a combination drug containing linagliptin (B1675411) and metformin (B114582). The protocols detailed below are designed to be adaptable to specific research needs and various cell lines relevant to metabolic research, such as adipocytes (e.g., 3T3-L1), hepatocytes (e.g., HepG2), pancreatic β-cells (e.g., MIN6, INS-1), and endothelial cells (e.g., HUVEC).

Introduction to this compound

This compound combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control in type 2 diabetes.[1][2]

-

Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1][3] This leads to a glucose-dependent increase in insulin (B600854) secretion and a reduction in glucagon (B607659) secretion.[1][3]

-

Metformin: A biguanide (B1667054) that primarily reduces hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[2][3] Its mechanism is largely attributed to the activation of AMP-activated protein kinase (AMPK).[4][5]

The combination of these two agents in this compound targets multiple pathways to achieve effective glycemic control.[1][2]

Key Cellular Assays for Evaluating this compound

A panel of in vitro assays can be employed to elucidate the cellular effects of this compound and its individual components. These assays are crucial for understanding the drug's mechanism of action, identifying potential off-target effects, and screening for novel therapeutic applications.

1. Glucose Uptake Assay: To assess the direct impact on glucose transport into cells. 2. Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects. 3. Apoptosis Assays: To investigate the induction of programmed cell death. 4. Oxidative Stress Assays: To measure the modulation of cellular redox status. 5. Mechanism-Specific Assays: Including AMPK activation and DPP-4 activity assays.

I. Glucose Uptake Assay

Application: This assay is critical for evaluating the effect of this compound, primarily the metformin component, on enhancing glucose transport into insulin-sensitive cells like adipocytes and muscle cells.

Principle: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used. The uptake of 2-NBDG by cells is measured by fluorescence intensity, which correlates with glucose transport.

Experimental Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound (or linagliptin and metformin individually)

-

2-NBDG

-

Insulin

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Seed 3T3-L1 pre-adipocytes in a 96-well black, clear-bottom plate and differentiate into mature adipocytes.

-

Wash the differentiated adipocytes twice with warm PBS.

-

Starve the cells in serum-free DMEM for 2-4 hours.

-

Wash the cells twice with KRB buffer.

-

Treat the cells with this compound at desired concentrations in KRB buffer for 1-24 hours. Include appropriate controls (vehicle, metformin alone, linagliptin alone, and insulin as a positive control).

-

Add 2-NBDG to a final concentration of 50-100 µM to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Presentation:

| Treatment Group | Concentration | Mean Fluorescence Intensity (± SD) | Fold Change vs. Control |

| Vehicle Control | - | Value | 1.0 |

| This compound | X µM | Value | Value |

| Metformin | Y µM | Value | Value |

| Linagliptin | Z µM | Value | Value |

| Insulin (Positive Control) | 100 nM | Value | Value |

Note: Representative data should be generated from at least three independent experiments.

Experimental Workflow for Glucose Uptake Assay

Caption: Workflow for 2-NBDG Glucose Uptake Assay.

II. Cell Viability Assay

Application: To assess the dose-dependent effects of this compound on the viability and proliferation of various cell types, such as HepG2 (liver), MIN6 (pancreatic β-cells), or cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Experimental Protocol: MTT Assay in HepG2 Cells

Materials:

-

HepG2 cells

-

This compound (or linagliptin and metformin individually)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

-

96-well plates

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or its individual components. Include a vehicle control.

-

Incubate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Treatment Group | Concentration | Incubation Time (h) | Absorbance (570 nm) (± SD) | % Cell Viability |

| Vehicle Control | - | 24 | Value | 100 |

| This compound | X µM | 24 | Value | Value |

| This compound | Y µM | 24 | Value | Value |

| Vehicle Control | - | 48 | Value | 100 |

| This compound | X µM | 48 | Value | Value |

| This compound | Y µM | 48 | Value | Value |

Note: Data can be used to calculate the IC50 value.

Logical Flow of MTT Assay

Caption: MTT Cell Viability Assay Workflow.

III. Apoptosis Assay

Application: To determine if this compound induces apoptosis, particularly at higher concentrations or in specific cell types like cancer cells or potentially in pancreatic β-cells under certain conditions.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay in MIN6 Cells

Materials:

-

MIN6 cells

-

This compound (or linagliptin and metformin individually)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MIN6 cells in a 6-well plate and treat with this compound or its components for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | Value | Value | Value |

| This compound | X µM | Value | Value | Value |

| Metformin | Y µM | Value | Value | Value |

| Linagliptin | Z µM | Value | Value | Value |

Note: Quadrants for live, early apoptotic, and late apoptotic/necrotic cells are set based on unstained and single-stained controls.

Cell Population Gating in Apoptosis Assay

Caption: Gating strategy for apoptosis analysis.

IV. Oxidative Stress Assay

Application: To investigate the potential antioxidant or pro-oxidant effects of this compound, particularly relevant in endothelial cells where oxidative stress is implicated in diabetic complications.

Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Experimental Protocol: DCFDA Assay in HUVECs

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound (or linagliptin and metformin individually)

-

DCFDA solution

-

Hydrogen peroxide (H2O2) as a positive control

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed HUVECs in a black, clear-bottom 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with this compound or its components in the presence or absence of an oxidative stressor (e.g., high glucose or H2O2).

-

Incubate for the desired time (e.g., 1-24 hours).

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Presentation:

| Treatment Group | Concentration | Oxidative Stressor | Mean Fluorescence Intensity (± SD) | % ROS Production vs. Stressed Control |

| Untreated Control | - | None | Value | - |

| Stressed Control | - | e.g., 100 µM H2O2 | Value | 100 |

| This compound | X µM | e.g., 100 µM H2O2 | Value | Value |

| Metformin | Y µM | e.g., 100 µM H2O2 | Value | Value |

| Linagliptin | Z µM | e.g., 100 µM H2O2 | Value | Value |

Workflow for DCFDA Oxidative Stress Assay

Caption: DCFDA assay for cellular ROS detection.

V. Mechanism-Specific Assays

A. AMPK Activation Assay (for Metformin's effect)